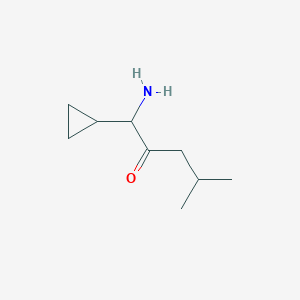
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is a chemical compound with the molecular formula C5H7N2NaO2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate typically involves the reaction of 1,2-dimethylimidazole with sulfur dioxide and sodium hydroxide. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the sulfinate group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfinate group, which can act as both an electron donor and acceptor .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfinate esters .
Applications De Recherche Scientifique
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
1,2-Dimethylimidazole: Lacks the sulfinate group, resulting in different reactivity and applications.
Sodium imidazole-4-sulfinate: Similar structure but without the methyl groups, leading to variations in chemical behavior and biological activity.
Uniqueness: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is unique due to the presence of both methyl and sulfinate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C5H7N2NaO2S |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
sodium;1,2-dimethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
YEBMFHZGLXJTJZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC(=CN1C)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)






